1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of structural elements, including a pyrrolidine ring, a sulfonyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the sulfonyl group. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors through ring construction or functionalization of preformed rings.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfonyl chlorides.
Coupling with Benzoyl and Indole Moieties: The final step involves coupling the pyrrolidine-sulfonyl intermediate with benzoyl and indole moieties under specific reaction conditions, such as the use of catalysts and solvents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Indole Derivatives: Indole-3-acetic acid and other indole derivatives have similar indole moieties but vary in their substituents and applications.
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Biological Activity
1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination that includes a pyrrolidine ring, a sulfonyl group, and an indole moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C19H20N2O3S. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
- Receptor Modulation : It may also interact with various receptors involved in neurotransmission and inflammatory responses.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance:
- Compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with IC50 values comparable to standard antibiotics like novobiocin .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies:
- A related study reported that pyrrolidine derivatives exhibited IC50 values ranging from 60.56 to 69.15 μg/mL against COX enzymes, indicating their potential as anti-inflammatory agents .
Anticancer Potential
Recent investigations suggest that this compound may possess anticancer activity:
- Pyrrolidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Study on Enzyme Inhibition
A study published in Frontiers in Pharmacology highlighted the synthesis of novel pyrrolidine-based compounds that showed significant inhibition of AChE and urease activities. The most active compounds achieved IC50 values below 0.05 µM against AChE, indicating strong potential for neuroprotective applications .
Antimicrobial Efficacy Assessment
Another research effort focused on the antimicrobial efficacy of pyrrolidine derivatives against resistant bacterial strains. The study found that certain derivatives exhibited enhanced activity against Acinetobacter baumannii, outperforming traditional antibiotics .
Data Summary
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(21-14-11-15-5-1-2-6-18(15)21)16-7-9-17(10-8-16)25(23,24)20-12-3-4-13-20/h1-2,5-10H,3-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSCOAMLGZBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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